Cilengitide

Vue d'ensemble

Description

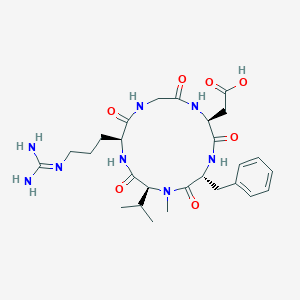

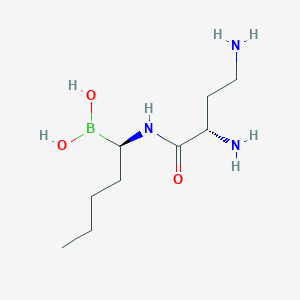

Cilengitide est un peptide cyclique qui a été conçu et synthétisé à l'Université technique de Munich en collaboration avec Merck KGaA à Darmstadt. Il est basé sur le peptide cyclique cyclo(-RGDfV-), qui est sélectif pour les intégrines αv, importantes dans l'angiogenèse et d'autres aspects de la biologie tumorale . This compound a été étudié pour le traitement du glioblastome et d'autres tumeurs en raison de sa capacité à inhiber l'angiogenèse et à influencer l'invasion et la prolifération tumorale .

Applications De Recherche Scientifique

Cilengitide has been extensively studied for its applications in cancer treatment. It is a potent inhibitor of integrins αvβ3 and αvβ5, which are involved in tumor angiogenesis, migration, and invasion . This compound has shown efficacy in preclinical studies, demonstrating tumor regression and potentiation of the cytotoxic effects of radiation . It has been evaluated in clinical trials for the treatment of glioblastoma and other tumors, although some trials did not show significant improvement .

Mécanisme D'action

Target of Action

Cilengitide is a cyclic RGD pentapeptide that targets integrins, specifically αvβ3, αvβ5, and α5β1 . Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular activities, including cell adhesion, migration, proliferation, and survival .

Mode of Action

This compound acts as an antagonist to its target integrins. It disrupts the binding of integrins to the extracellular matrix, leading to changes in cell behavior . Specifically, this compound induces cellular detachment and apoptosis in both endothelial and glioma cells . It also inhibits the FAK/src/AKT pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the FAK/src/AKT pathway, leading to decreased cell survival and proliferation . It also disrupts VE-cadherin localization at cellular contacts, which increases endothelial monolayer permeability . Furthermore, this compound appears to have proangiogenic properties at low concentrations, potentially driving vasculature by blocking αVβ3 integrin in ischemic diseases .

Pharmacokinetics

This compound exhibits species-specific pharmacokinetics. In humans, most of the dose is recovered in urine as unchanged drug (77.5%), indicating high renal excretion . The drug has an apparent terminal half-life of 3 to 5 hours and can be safely administered on a twice per week infusion schedule .

Result of Action

The action of this compound results in several molecular and cellular effects. It causes cellular detachment and apoptosis in both endothelial and glioma cells . It also disrupts the localization of VE-cadherin at cellular junctions, leading to increased permeability of endothelial cell monolayers . Moreover, this compound has been shown to decrease cell viability and induce autophagy followed by cell apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain extracellular matrix proteins can affect the drug’s ability to bind to its target integrins . Additionally, the drug’s efficacy can be influenced by the density of β1 integrin ligands in the environment .

Safety and Hazards

Orientations Futures

Cilengitide is currently being assessed in phase III trials for patients with glioblastoma multiforme and in phase II trials for other types of cancers . The results of these and other clinical studies are expected with great hope and interest . A more clear understanding of the benefits and pitfalls of each approach can then lead to the design of strategies to derive maximal benefit from these therapies .

Analyse Biochimique

Biochemical Properties

Cilengitide plays a crucial role in biochemical reactions by targeting integrins, specifically αvβ3, αvβ5, and α5β1 integrins . These integrins are essential for cell adhesion to the extracellular matrix and are involved in various cellular processes, including migration, proliferation, and survival. This compound binds to the RGD (Arg-Gly-Asp) sequence on these integrins, inhibiting their interaction with the extracellular matrix. This inhibition disrupts the signaling pathways mediated by these integrins, leading to reduced cell adhesion, migration, and survival .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In endothelial cells, this compound induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death. In glioma cells, this compound also causes detachment and apoptosis, disrupting the cytoskeleton and tight junctions . Additionally, this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, reducing their invasiveness and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the RGD sequence on integrins αvβ3, αvβ5, and α5β1 . This binding inhibits the interaction between integrins and the extracellular matrix, disrupting integrin-mediated signaling pathways. Specifically, this compound inhibits the FAK/Src/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, this compound has been shown to down-regulate the expression of integrins and activate caspase-3, a key enzyme involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound induces temporal variations in transvascular transfer parameters of tumor vasculature in a rat glioma model . These variations are observed at different time points after this compound administration, with significant changes in vascular parameters such as plasma volume fraction and interstitial volume fraction . These temporal effects are crucial for optimizing the timing of this compound administration in combination with other treatments, such as radiotherapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse hindlimb ischemia model, low-dose this compound increased blood flow perfusion, capillary formation, and pericyte coverage, while high-dose this compound did not show these effects . In an osteosarcoma mouse model, this compound dose-dependently inhibited tumor cell proliferation, migration, and metastasis . These studies highlight the importance of optimizing this compound dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with integrins and the subsequent inhibition of signaling pathways . The inhibition of the FAK/Src/AKT pathway by this compound leads to reduced cell survival and increased apoptosis . Additionally, this compound has been shown to influence glycolytic regulators in cancer cells, affecting their metabolic functions and promoting apoptosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and exhibits low permeability . In vivo studies have shown that this compound is primarily excreted unchanged in urine and feces, indicating minimal metabolism . The distribution of this compound within tissues is influenced by its binding to integrins, which are widely expressed in various cell types .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with integrins. This compound binds to integrins on the cell surface, disrupting their interaction with the extracellular matrix and affecting cell adhesion and signaling . This binding leads to the disassembly of the cytoskeleton and tight junctions, causing cellular detachment and apoptosis . Additionally, this compound has been shown to influence the localization of integrins within specific cellular compartments, further affecting their activity and function .

Méthodes De Préparation

Cilengitide peut être synthétisé en utilisant des méthodes chimiques et chimioenzymatiques. La méthode chimique traditionnelle implique la cyclisation peptidique, qui présente des défis tels que des rendements médiocres et une régiosélectivité et une stéréosélectivité insuffisantes . Une nouvelle méthode chimioenzymatique a été développée en utilisant le domaine thioestérase de la microcystine synthétase C de Microcystis aeruginosa, qui présente une efficacité de synthèse et des rendements plus élevés . Cette méthode implique la condensation d'un substrat synthétisé chimiquement avec du benzylmercaptane pour produire un thioester pentapeptidique, suivie d'une macrocyclisation catalysée par le domaine thioestérase modifié .

Analyse Des Réactions Chimiques

Cilengitide subit diverses réactions chimiques, y compris la formation de liaison peptidique et la cyclisation. La synthèse implique l'utilisation de réactifs tels que le benzylmercaptane et des techniques de synthèse peptidique en phase solide (SPPS) . Le principal produit formé à partir de ces réactions est le peptide cyclique this compound, qui présente une grande sélectivité et une grande puissance contre les intégrines αvβ3, αvβ5 et α5β1 .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans le traitement du cancer. C'est un puissant inhibiteur des intégrines αvβ3 et αvβ5, qui sont impliquées dans l'angiogenèse tumorale, la migration et l'invasion . This compound a montré une efficacité dans des études précliniques, démontrant une régression tumorale et une potentialisation des effets cytotoxiques des radiations . Il a été évalué dans des essais cliniques pour le traitement du glioblastome et d'autres tumeurs, bien que certains essais n'aient pas montré d'amélioration significative .

Mécanisme d'action

This compound fonctionne en inhibant la voie de la kinase d'adhésion focale (FAK)/Src/AKT et en induisant l'apoptose dans les cellules endothéliales . Il cible les intégrines αvβ3 et αvβ5, qui jouent un rôle crucial dans l'angiogenèse et la progression tumorale . En se liant à ces intégrines, this compound perturbe l'adhésion, la migration et la survie cellulaire, ce qui entraîne une réduction de la croissance tumorale et des métastases .

Comparaison Avec Des Composés Similaires

Cilengitide est unique parmi les inhibiteurs des intégrines en raison de sa grande sélectivité et de sa grande puissance. Des composés similaires comprennent d'autres inhibiteurs des intégrines tels que l'étaracizumab et le volociximab, qui ciblent également les intégrines impliquées dans l'angiogenèse et la progression tumorale . La structure cyclique de this compound et ses modifications spécifiques lui confèrent une activité et une sélectivité améliorées par rapport aux peptides linéaires .

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYAMJWYAIXIA-VWNVYAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044035 | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188968-51-6 | |

| Record name | Cilengitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilengitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILENGITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)

![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)

![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)

![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)